molecular formula C9H11BrO3 B2945565 Benzenemethanol, 5-bromo-2-(methoxymethoxy)- CAS No. 181288-97-1

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-

Cat. No.: B2945565
CAS No.: 181288-97-1
M. Wt: 247.088
InChI Key: OBYXRMBHEBBNNW-UHFFFAOYSA-N
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Description

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, is a substituted benzyl alcohol derivative featuring a bromine atom at the para position (C5) and a methoxymethoxy (-OCH₂OCH₃) group at the ortho position (C2) on the aromatic ring. This compound belongs to a class of halogenated benzene derivatives with protected hydroxyl groups, which are often employed as intermediates in organic synthesis, pharmaceuticals, or agrochemicals. Its structure combines reactivity from the bromine substituent (prone to cross-coupling reactions) and the stability of the methoxymethoxy protecting group, which shields a hydroxyl group during synthetic steps .

For instance, methoxymethoxy-protected derivatives are frequently used in multi-step syntheses to avoid unwanted side reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-bromo-2-(methoxymethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYXRMBHEBBNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- typically involves multiple steps. One common method starts with the protection of the hydroxyl group of benzenemethanol using a methoxymethyl group. This is followed by bromination at the 5-position of the benzene ring. The reaction conditions often involve the use of bromine and a catalyst such as iron powder .

Industrial Production Methods: On an industrial scale, the production of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- can be achieved through a similar multi-step process. The scalability of this process has been demonstrated with significant yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Benzenemethanol, 5-bromo-2-(methoxymethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent benzenemethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

    Oxidation: 5-bromo-2-(methoxymethoxy)benzaldehyde or 5-bromo-2-(methoxymethoxy)benzoic acid.

    Reduction: Benzenemethanol, 2-(methoxymethoxy)-.

    Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzenemethanol, 5-bromo-2-(methoxymethoxy)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, while the bromine atom may contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzenemethanol, 5-bromo-2-(methoxymethoxy)- with structurally related compounds, focusing on substituents, functional groups, and key properties:

Compound Name Substituents Functional Groups Key Properties/Applications Reference
Benzenemethanol, 5-bromo-2-(methoxymethoxy)- - Br (C5)
- -OCH₂OCH₃ (C2)
- -CH₂OH (C1)
Alcohol, Ether Likely intermediate for pharmaceuticals; methoxymethoxy group enhances stability during synthesis.
Benzenemethanol, 5-bromo-2-(trifluoromethoxy)- - Br (C5)
- -OCF₃ (C2)
- -CH₂OH (C1)
Alcohol, Trifluoromethyl ether Boiling point: 255.7°C; density: 1.696 g/cm³. Used in fluorinated drug candidates.
2-Bromo-5-methoxybenzoic acid - Br (C2)
- -OCH₃ (C5)
- -COOH (C1)
Carboxylic acid, Ether CAS 133932-61-3; precursor for anti-inflammatory agents.
5-Bromo-2-methoxyresorcinol - Br (C5)
- -OCH₃ (C2)
- -OH (C1, C3)
Diol, Ether CAS 133932-61-3; used in polyphenol synthesis and antioxidants.
4-Benzyloxy-2-bromo-1-methoxybenzene - Br (C2)
- -OCH₃ (C1)
- -OBn (C4)
Ether, Benzyl ether Synthesized via acetyl protection and bromination; intermediate in ligand design.
Benzene, 5-bromo-2-methoxy-1,3-bis(methoxymethoxy)- - Br (C5)
- -OCH₃ (C2)
- -OCH₂OCH₃ (C1, C3)
Bis-ether CAS 928791-58-6; multi-protected derivative for complex syntheses.

Key Research Findings

  • Synthetic Utility : Methoxymethoxy-protected derivatives, such as the target compound, are pivotal in multi-step organic reactions. For example, highlights the use of acetyl and benzyl groups to protect hydroxyl functionalities during bromination and etherification steps, a strategy applicable to synthesizing the target compound .
  • Fluorinated Analogs: The trifluoromethoxy analog () demonstrates higher thermal stability (boiling point >250°C) compared to non-fluorinated derivatives, making it valuable in environments requiring resistance to degradation .
  • Biological Relevance : Compounds like 2-bromo-5-methoxybenzoic acid () are precursors to bioactive molecules, suggesting that the target compound’s bromine and ether groups could be leveraged in drug discovery .

Biological Activity

Benzenemethanol, 5-bromo-2-(methoxymethoxy)- is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13BrO3
  • Molecular Weight : 291.12 g/mol
  • Functional Groups : The presence of bromine and methoxymethoxy groups enhances the compound's reactivity and solubility, which are critical for its biological activity.

The biological activity of benzenemethanol derivatives often involves interaction with specific biological targets. Research indicates that compounds with similar structures can interact with:

  • Fibroblast Growth Factor Receptor 2 (FGFR2) : This receptor is crucial in cell growth and tissue repair pathways. Compounds targeting FGFR2 may influence cellular processes such as proliferation and differentiation.
  • Cyclooxygenase (COX) Enzymes : Compounds similar to benzenemethanol have been studied for their ability to inhibit COX enzymes, which are involved in inflammatory responses. This inhibition can lead to anti-inflammatory effects.

Biological Activity

Research has shown that benzenemethanol, 5-bromo-2-(methoxymethoxy)- exhibits several biological activities:

  • Anticancer Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting COX enzymes, thereby decreasing the production of pro-inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of benzenemethanol, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesPotential Biological Activity
5-Bromo-2-fluorobenzaldehydeBromine and fluorine on a benzene ringAntimicrobial properties
4-Fluoro-3-methoxybenzaldehydeFluorine and methoxy groupsAnticancer activity
5-Chloro-2-fluoro-4-methylbenzaldehydeChlorine instead of bromine; methyl group presentAnti-inflammatory effects

This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the importance of specific functional groups in drug design.

Case Studies and Research Findings

  • Anticancer Studies : A study investigated the anticancer effects of halogenated benzaldehyde derivatives, revealing that these compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
  • Inflammation Models : In animal models of inflammation, derivatives similar to benzenemethanol were shown to significantly reduce edema and inflammatory markers, supporting their potential use as therapeutic agents for inflammatory diseases .
  • Pharmacokinetics : The pharmacokinetic profile suggests that compounds like benzenemethanol may be well-absorbed due to their molecular weight and structure, indicating potential for systemic bioavailability.

Q & A

Q. Table 1: Example Bromination Conditions

Brominating AgentSolventTemperatureYield (%)Reference
NBSCH₃CNRT85–90
Br₂DCM0°C70–75N/A

Basic: How is structural characterization performed for brominated benzenemethanol derivatives?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for methoxymethoxy protons appear as two singlets (δ 3.3–3.5 ppm for OCH3; δ 4.6–4.8 ppm for OCH2O). Bromine’s inductive effect deshields adjacent protons (e.g., H-6 in 5-bromo derivatives, δ 7.2–7.4 ppm) .
    • ¹³C NMR: Methoxymethoxy carbons resonate at δ 55–60 (OCH3) and δ 95–100 (OCH2O).
  • X-ray Crystallography: Resolve regiochemistry and steric effects (e.g., dimer formation via C–H···O/N interactions, as seen in related benzothiazole derivatives) .
  • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ for C₉H₁₀BrO₃: calc. 277.0, obs. 277.2) .

Basic: What are the stability considerations for brominated methoxymethoxybenzenemethanol?

Methodological Answer:

  • Light Sensitivity: Brominated aromatics are prone to photodegradation; store in amber glass under inert gas .
  • Thermal Stability: Avoid temperatures >80°C due to potential cleavage of the methoxymethoxy group .
  • Hydrolytic Sensitivity: The methoxymethoxy group is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl/THF). Use neutral buffers for biological assays .

Advanced: How does the methoxymethoxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:
The methoxymethoxy group acts as an electron-donating group, directing electrophiles (e.g., Br⁺) to the para position. However, steric hindrance from the -OCH2OCH3 moiety can shift selectivity. For example:

  • Bromination: In 5-bromo-2-(methoxymethoxy)benzenemethanol, the methoxymethoxy group at C-2 directs subsequent electrophilic attacks to C-4 (para to C-2) rather than C-6 (ortho to Br) due to steric crowding . Computational DFT studies (e.g., using Gaussian 16) can model charge distribution and validate experimental outcomes .

Q. Table 2: Regioselectivity in Bromination

Substituent PositionObserved Bromination SiteYield (%)Reference
2-(Methoxymethoxy)C-4 (para)78
2-MethoxyC-5 (ortho)85

Advanced: How can computational tools predict synthetic pathways for this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like Pistachio or Reaxys propose routes via:
    • Functional group interconversion (FGI): Bromination of pre-methoxymethylated intermediates.
    • Protecting group strategies: Prioritize methoxymethylation early to avoid side reactions .
  • Reaction Feasibility Scoring: Machine learning models evaluate step plausibility (e.g., SN2 displacement for methoxymethylation vs. Friedel-Crafts alkylation) .

Advanced: How do conflicting NMR data arise in characterizing this compound, and how are they resolved?

Methodological Answer:
Contradictions in NMR data often stem from:

  • Solvent Effects: CDCl3 vs. DMSO-d6 shifts proton peaks (e.g., hydroxyl protons appear at δ 5.2 in DMSO but are absent in CDCl3 due to exchange broadening).
  • Dynamic Stereochemistry: Methoxymethoxy rotation creates averaged signals at RT but splits into distinct peaks at low temperatures (–40°C) .
  • Resolution: Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign overlapping signals .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

  • Building Block: The bromine atom enables cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for drug candidates .
  • Protecting Group Strategy: Methoxymethoxy protects hydroxyl groups during multistep syntheses (e.g., antitumor agent intermediates) .

Q. Table 3: Example Bioactive Derivatives

Derivative StructureBiological ActivityReference
5-Bromo-2-(Methoxymethoxy)-phenyl β-lactamAntibacterialN/A
Pd-catalyzed Coupling ProductsAnticancer (IC₅₀ < 10 µM)

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